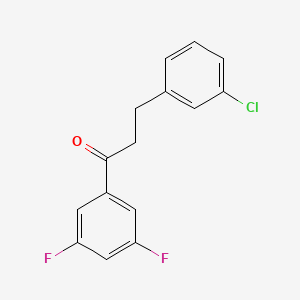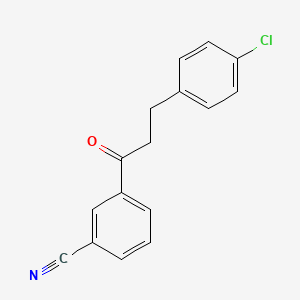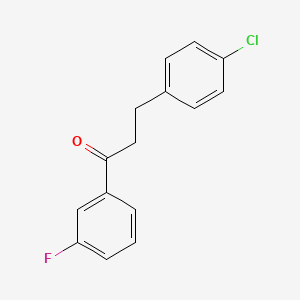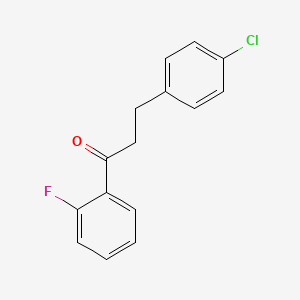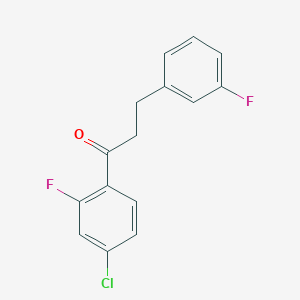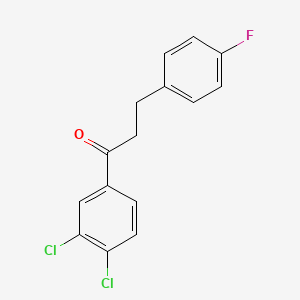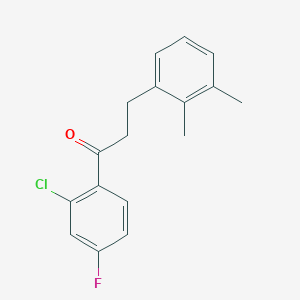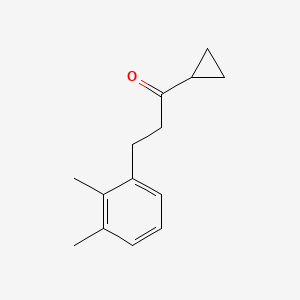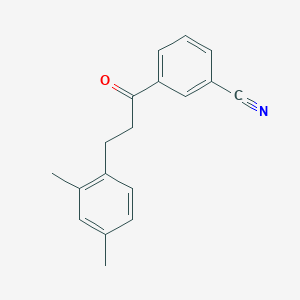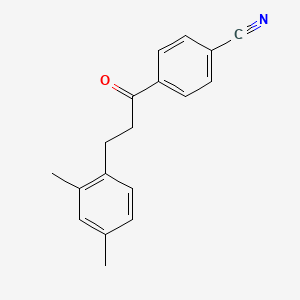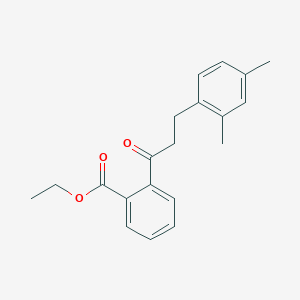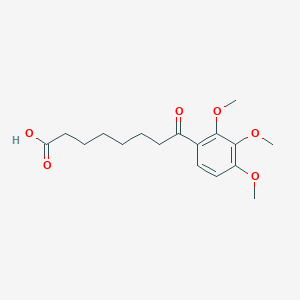
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid: is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Octanoic Acid Derivative: The trimethoxyphenyl intermediate is then coupled with an octanoic acid derivative through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the carbon-carbon bond between the aromatic ring and the acyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxooctanoic acid chain, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the trimethoxyphenyl group.
Reduction: Alcohol derivatives of the oxooctanoic acid chain.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer chains to modify their physical and chemical properties.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxooctanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 2,3,4-Trimethoxyphenylacetic acid
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- (2,3,4-Trimethoxyphenyl)boronic acid
Comparison: 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the trimethoxyphenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs. For instance, the longer carbon chain in this compound can enhance its lipophilicity and membrane permeability, which are advantageous in drug development.
Propriétés
IUPAC Name |
8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKJGFCMDANHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
